molecular formula C32H46O5 B1221315 Cymegesolate CAS No. 72648-88-5

Cymegesolate

Katalognummer: B1221315
CAS-Nummer: 72648-88-5
Molekulargewicht: 510.7 g/mol
InChI-Schlüssel: WAHQVRCNDCHDIB-QZYSPNBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cymegesolate (megestrol acetate 3β-cypionate) is a synthetic progestogen derived from 17α-hydroxyprogesterone, developed in the late 1970s as a long-acting oral contraceptive. It functions as a prodrug of megestrol acetate, with its C3β cypionate ester group enhancing lipophilicity and prolonging its duration of action . In clinical trials involving 1,213 women over 9,651 menstrual cycles, Cymegesolate demonstrated >99.13% contraceptive efficacy with minimal adverse effects, primarily relying on anti-implantation effects at higher doses (100 mg) rather than complete ovulation suppression (~60% inhibition) . Its formulation included low-dose quinestrol (0.25–0.5 mg), contributing to reduced estrogen-related gastrointestinal side effects compared to contemporary contraceptives . Despite its promising profile, Cymegesolate was never commercialized, likely due to strategic or regulatory discontinuation .

Eigenschaften

CAS-Nummer

72648-88-5

Molekularformel

C32H46O5

Molekulargewicht

510.7 g/mol

IUPAC-Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C32H46O5/c1-20-18-25-26(13-16-31(5)27(25)14-17-32(31,21(2)33)37-22(3)34)30(4)15-12-24(19-28(20)30)36-29(35)11-10-23-8-6-7-9-23/h18-19,23-27H,6-17H2,1-5H3/t24-,25+,26-,27-,30+,31-,32-/m0/s1

InChI-Schlüssel

WAHQVRCNDCHDIB-QZYSPNBYSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C

Isomerische SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)CCC5CCCC5)C

Kanonische SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C

Synonyme

cymegesolate
progestagen I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Similarities :

  • Both Cymegesolate and acetomepregenol are esterified derivatives of progestogens. Cymegesolate modifies megestrol acetate at the C3β position with a cypionate (cyclopentylpropionate) group, while acetomepregenol is a diacetate ester of mepregenol .
  • The esterification in both compounds enhances lipid solubility, prolonging half-life and enabling sustained release.

Functional Differences :

  • Efficacy: Acetomepregenol was successfully marketed, whereas Cymegesolate remained experimental.

Medroxyprogesterone Acetate (MPA)

Structural Comparison :

  • MPA lacks the cypionate ester but shares a 17α-acetoxy group with Cymegesolate. Both are derived from progesterone but differ in substituents affecting receptor binding and metabolism .

Functional Contrasts :

  • Administration and Dosage :
    • Cymegesolate: Oral, monthly (50–100 mg + quinestrol) .
    • MPA: Intramuscular injection (150 mg every 3 months) or daily oral tablets (10 mg for hormone therapy) .
  • Efficacy :
    • MPA’s contraceptive efficacy exceeds 99% with perfect use, similar to Cymegesolate, but its injectable form ensures higher patient compliance .
  • Side Effects :
    • Cymegesolate: Mild nausea, dizziness, and transient menstrual irregularities .
    • MPA: Weight gain, bone density loss, and irregular bleeding, attributed to its stronger glucocorticoid activity .

Comparative Data Table

Table 1. Key Properties of Cymegesolate and Analogous Progestogens

Parameter Cymegesolate Acetomepregenol Medroxyprogesterone Acetate (MPA)
Molecular Formula C₃₄H₄₈O₅ Not specified in evidence C₂₄H₃₄O₄
Ester Group 3β-cypionate Diacetate 17α-acetoxy
Administration Route Oral Likely oral/injectable Intramuscular/oral
Dosage Frequency Monthly Not specified Quarterly (injectable)
Primary Mechanism Anti-implantation, partial ovulation suppression Progestogenic activity Ovulation suppression, endometrial atrophy
Efficacy >99.13% Marketed (presumed high efficacy) >99%
Common Side Effects Nausea, dizziness, headache Not reported Weight gain, bone density loss
Clinical Applications Contraception Contraception, hormone therapy Contraception, endometriosis, cancer

Sources:

Discussion of Key Findings

  • Structural Impact on Pharmacokinetics: The cypionate ester in Cymegesolate likely extends its half-life compared to non-esterified progestogens, enabling monthly dosing. In contrast, MPA’s acetate group facilitates both oral and injectable use but requires more frequent administration for certain indications .
  • Efficacy vs. Tolerability : Cymegesolate’s lower estrogen content (via quinestrol) reduced gastrointestinal toxicity, a significant advantage over older contraceptives. However, MPA’s versatility in treating multiple conditions (e.g., endometriosis, cancer) has solidified its clinical dominance despite its side effect profile .
  • Developmental Challenges : Cymegesolate’s discontinuation highlights the complexity of balancing efficacy, safety, and commercial viability. Its reliance on anti-implantation mechanisms may have raised ethical or regulatory concerns absent in ovulation-suppressing agents like MPA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.